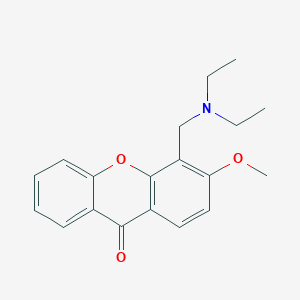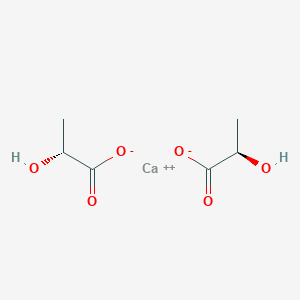![molecular formula C15H22O2 B106506 (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid CAS No. 16202-79-2](/img/structure/B106506.png)
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1S,2S,8R)-6,7,7-trimethyltricyclo[621
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isokhusenic acid typically involves the extraction of essential oil from the roots of Chrysopogon zizanioides. The essential oil is then subjected to various chromatographic techniques to isolate isokhusenic acid. The process includes:
Steam Distillation: The roots of vetiver are steam distilled to obtain the essential oil.
Chromatography: The essential oil is further purified using techniques such as column chromatography and gas chromatography to isolate isokhusenic acid.
Industrial Production Methods: Industrial production of isokhusenic acid follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of isokhusenic acid from the essential oil.
化学反応の分析
Types of Reactions: (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert isokhusenic acid into its reduced forms.
Substitution: Substitution reactions involving isokhusenic acid can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed:
科学的研究の応用
(1S,2S,8R)-6,7,7-trimethyltricyclo[621
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid is used in the formulation of perfumes and fragrances due to its aromatic properties
作用機序
The mechanism of action of isokhusenic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways.
類似化合物との比較
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid is compared with other similar sesquiterpenoid compounds, such as:
Khusenic Acid: Both compounds are found in vetiver oil but differ in their stereochemistry.
Zizanoic Acid: Another sesquiterpenoid with similar properties but different structural features.
Chamigrene: A tricyclic sesquiterpene with distinct chemical properties
Uniqueness: this compound is unique due to its specific stereochemistry and the distinct aromatic properties it imparts to vetiver oil. Its diverse range of applications in various fields further highlights its significance .
特性
CAS番号 |
16202-79-2 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1 |
InChIキー |
DHPMFKAJSXGYDJ-IXPVHAAZSA-N |
異性体SMILES |
CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O |
SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
正規SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
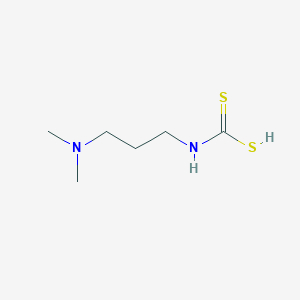
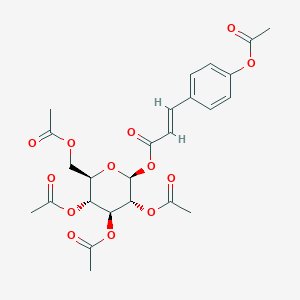
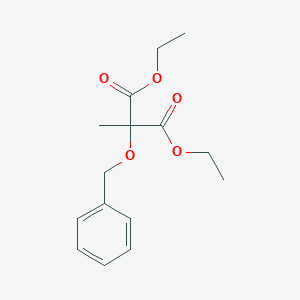
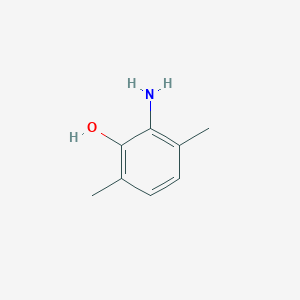
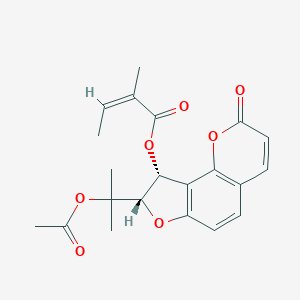
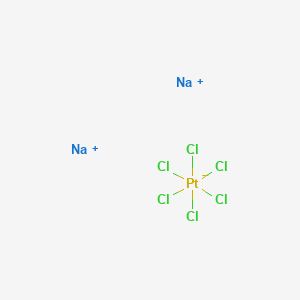
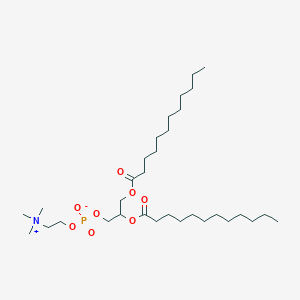
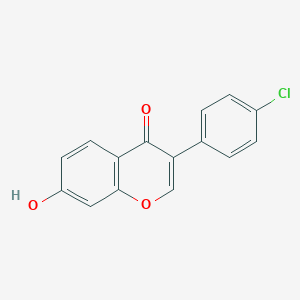
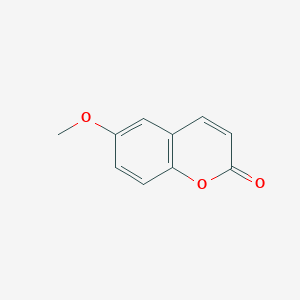
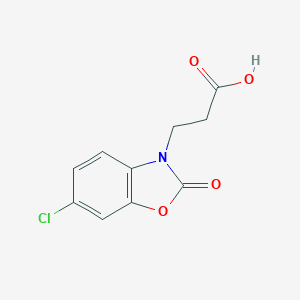
![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
